molecular formula C17H26ClNO6S B3081753 5-Hydroxy-clethodim Sulfone CAS No. 111031-11-9

5-Hydroxy-clethodim Sulfone

Cat. No.: B3081753
CAS No.: 111031-11-9
M. Wt: 407.9 g/mol
InChI Key: LZOFXVKKEAYRFD-IWQANLMDSA-N
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Mechanism of Action

Biological Activity

5-Hydroxy-clethodim sulfone is a metabolite derived from the herbicide clethodim, primarily known for its role in inhibiting acetyl coenzyme A carboxylase (ACCase), an enzyme critical in fatty acid biosynthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications in agricultural practices.

Target Enzyme: Acetyl Coenzyme A Carboxylase (ACCase)
this compound acts by inhibiting ACCase, which is essential for the de novo synthesis of fatty acids. This inhibition disrupts lipid metabolism, leading to compromised cell membrane integrity and ultimately causing cell death in susceptible plant species.

Biochemical Pathways
The disruption of fatty acid biosynthesis affects several metabolic pathways, including the production of membrane lipids and signaling molecules. The resulting biochemical imbalance can lead to stunted growth or death of target organisms, particularly monocotyledonous weeds.

Toxicological Profile

Acute Toxicity
Data on the acute toxicity of this compound is limited; however, related studies indicate that clethodim and its metabolites can pose risks to non-target organisms. For instance, toxicity assessments have shown potential harmful effects on aquatic life and terrestrial organisms when exposed to residues .

Chronic Effects
Chronic exposure studies are necessary to fully understand the long-term impacts of this compound on both target and non-target species. Current data suggest that while it effectively controls certain weeds, there may be ecological risks associated with its use in agricultural settings .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other herbicides and their metabolites:

CompoundMechanism of ActionTarget OrganismsToxicity Level
ClethodimACCase inhibitorMonocotyledonous weedsModerate
SethoxydimACCase inhibitorMonocotyledonous weedsModerate
5-Hydroxy-Sethoxydim SulfoneACCase inhibitorMonocotyledonous weedsModerate

Case Studies

  • Field Trials
    Field trials have demonstrated that applications of clethodim and its metabolites effectively control various weed species without significantly affecting crop yields. However, monitoring for residual effects on soil health and non-target species remains crucial .
  • Ecotoxicological Assessments
    Studies assessing the impact of clethodim residues in aquatic ecosystems show that even low concentrations can adversely affect aquatic life. Research indicates that this compound may contribute to these effects due to its biological activity and persistence in the environment .

Properties

IUPAC Name

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO6S/c1-4-13(19-25-8-6-7-18)16-14(20)10-17(22,11-15(16)21)9-12(3)26(23,24)5-2/h6-7,12,20,22H,4-5,8-11H2,1-3H3/b7-6+,19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOFXVKKEAYRFD-IWQANLMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016619
Record name 5-Hydroxy-Clethodim Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111031-11-9
Record name 5-Hydroxy-Clethodim Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-clethodim Sulfone
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5-Hydroxy-clethodim Sulfone
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5-Hydroxy-clethodim Sulfone
Reactant of Route 5
5-Hydroxy-clethodim Sulfone
Reactant of Route 6
5-Hydroxy-clethodim Sulfone

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